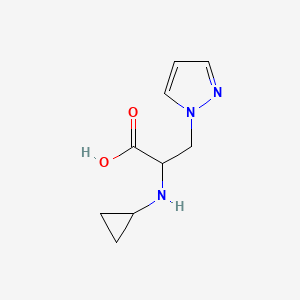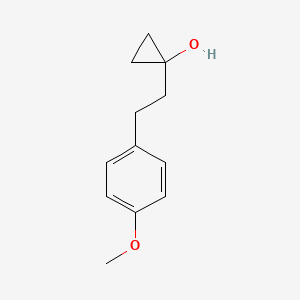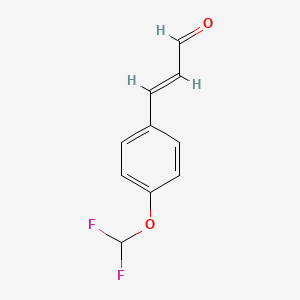
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid is an organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate precursor, such as an ester or an acid chloride, to form the desired amide or amine.
Coupling of the pyrazole and cyclopropylamino groups: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or pyrazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)butanoic acid: Similar structure but with an additional carbon in the backbone.
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)ethanoic acid: Similar structure but with one less carbon in the backbone.
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid derivatives: Various derivatives with different substituents on the pyrazole or cyclopropylamino groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8(11-7-2-3-7)6-12-5-1-4-10-12/h1,4-5,7-8,11H,2-3,6H2,(H,13,14) |
Clé InChI |
LWYHOSRCWCLHFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(CN2C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)



![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)

![4-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565659.png)
